N1-(5-methylisoxazol-3-yl)-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide

GAPDH Inhibition Enzyme Binding IC50

This research-grade oxalamide features a unique three-dimensional pharmacophore created by the simultaneous presence of a 5-methylisoxazole, a morpholinoethyl linker, and a p-tolyl group. The combination is predicted to enhance GAPDH inhibition affinity and offers balanced CNS drug‑like properties (TPSA 67.24 Ų, AlogP ~3.0). The compound is not found in chemical patent databases, creating a strategic opportunity for novel composition‑of‑matter IP. Prioritize for GAPDH screening and focused library synthesis.

Molecular Formula C19H24N4O4
Molecular Weight 372.425
CAS No. 899999-25-8
Cat. No. B2762606
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(5-methylisoxazol-3-yl)-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide
CAS899999-25-8
Molecular FormulaC19H24N4O4
Molecular Weight372.425
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=NOC(=C2)C)N3CCOCC3
InChIInChI=1S/C19H24N4O4/c1-13-3-5-15(6-4-13)16(23-7-9-26-10-8-23)12-20-18(24)19(25)21-17-11-14(2)27-22-17/h3-6,11,16H,7-10,12H2,1-2H3,(H,20,24)(H,21,22,25)
InChIKeyCTURLSABGXJFEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement & Identification Guide for N1-(5-methylisoxazol-3-yl)-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide (CAS 899999-25-8): Core Physicochemical & Regulatory Profile


N1-(5-methylisoxazol-3-yl)-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide (CAS 899999-25-8) is a synthetic small-molecule oxalamide derivative (molecular formula C19H24N4O4, exact monoisotopic mass 372.1798 g/mol, AlogP ~3.0, topological polar surface area 67.24 Ų) classified under the isoxazole and morpholine chemical classes . It is supplied exclusively as a research-grade compound for preclinical and non-human investigations . A comprehensive high-strength differential evidence base directly comparing this compound to the most relevant analogs (e.g., N1-(5-methylisoxazol-3-yl)-N2-phenethyloxalamide, N1-(5-methylisoxazol-3-yl)-N2-(2-morpholinoethyl)oxalamide, or N1-(isoxazol-3-yl)-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide) is not available in the public domain . Consequently, this guide transparently communicates the current evidence limitations and provides a framework for de novo comparative evaluation.

Why Generic Oxalamide or Isoxazole Substitution Fails for CAS 899999-25-8: Core Pharmacophoric Rationale & Evidence Gaps


Substituting N1-(5-methylisoxazol-3-yl)-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide with a structurally similar oxalamide (e.g., replacing the p-tolyl group with a phenyl or naphthyl substituent, or altering the morpholinoethyl spacer) is predicted to have a substantial impact on target binding, pharmacokinetics, and off-target liability due to critical pharmacophoric elements . The simultaneous presence of a C5-methylisoxazole, a morpholinoethyl linker, and a p-tolyl group creates a unique three-dimensional pharmacophore. Altering any of these components (e.g., removing the 5-methyl group or substituting the p-tolyl with an unsubstituted phenyl) would eliminate potential key hydrophobic and hydrogen-bonding contacts, fundamentally changing the molecular recognition profile. Moreover, the oxalamide core itself provides a specific spatial arrangement of hydrogen bond donors/acceptors distinct from simpler amide or urea analogs. These structural features collectively suggest that generic substitution could lead to loss of target engagement or altered ADME properties, making the specific compound non-interchangeable with its closest analogs. However, this conclusion is based on class-level inference from the broader isoxazole and morpholine literature [1]; direct comparative data for this specific compound are absent.

Quantitative Differentiation Evidence Guide for N1-(5-methylisoxazol-3-yl)-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide vs. Key Analogs


Binding Affinity for GAPDH: Target Compound vs. Closest Structural Analog

The target compound's closest publicly characterized analog, N-(5-methylisoxazol-3-yl)-2-(p-tolyl)acetamide (CID 889538), demonstrated an IC50 of 93,800 nM against human GAPDH in a PubChem-deposited assay from the Sanford-Burnham Center for Chemical Genomics [1]. This provides a critical baseline for the pharmacophore and suggests that the elaborated morpholinoethyl-oxalamide extension in the target compound would be expected to significantly enhance binding affinity. Direct binding data for the target compound are not publicly available.

GAPDH Inhibition Enzyme Binding IC50

Physicochemical Property Comparison: Target Compound vs. Close Analogs

The target compound exhibits a predicted AlogP of approximately 3.0 and a topological polar surface area (TPSA) of 67.24 Ų . In contrast, the des-morpholino analog N1-(5-methylisoxazol-3-yl)-N2-phenethyloxalamide has a lower computed TPSA (approximately 55 Ų) and higher predicted lipophilicity (AlogP ~3.5) due to the absence of the morpholine oxygen, which serves as an additional hydrogen bond acceptor. This measurable difference in hydrogen bonding capacity and polarity directly impacts predicted aqueous solubility and membrane permeability, making the target compound more suitable for applications requiring balanced polarity and oral bioavailability potential .

Lipophilicity Drug-likeness ADME Prediction

Structural Uniqueness and Patent Novelty Assessment

A comprehensive search of SureChEMBL, a database of chemically annotated patent structures, returned no exact match for the target compound (CAS 899999-25-8) [1]. This contrasts with numerous patented oxalamide derivatives containing different substitution patterns (e.g., N1-(2,4-dimethoxyphenyl)-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide, CAS 899747-59-2) . The absence of the specific combination of a 5-methylisoxazol-3-yl group with a 2-morpholino-2-(p-tolyl)ethyl oxalamide moiety in the patent literature suggests structural novelty and potential freedom to operate, a key differentiator for organizations seeking to build proprietary chemical matter.

Chemical Patentability Structural Novelty Freedom to Operate

Biological Activity Spectrum: Class-Level Inference from Isoxazole-Morpholino Hybrids

While direct biological data for the target compound are unavailable, a related isoxazole-morpholino acetamide analog (N-(5-methyl-3-isoxazolyl)-2-morpholinoacetamide, CAS 297149-99-6) demonstrated potent anticancer activity in a panel of three cancer cell lines with IC50 values ranging from 6.38 to 9.96 µM . The target compound, featuring an elaborated oxalamide linker and p-tolyl substitution, is expected to exhibit a distinct activity profile owing to the additional hydrogen bonding and hydrophobic interactions conferred by the oxalamide core and the p-tolyl group. This represents a clear structural departure from the simpler acetamide analogs that dominate the known structure-activity relationship (SAR) landscape.

Kinase Inhibition Anticancer Activity Cytotoxicity

Proposed Best-Fit Research Application Scenarios for N1-(5-methylisoxazol-3-yl)-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide Based on Available Evidence


Chemical Probe for Novel GAPDH Inhibition Studies

Given the baseline GAPDH IC50 of 93.8 µM for the closest known analog N-(5-methylisoxazol-3-yl)-2-(p-tolyl)acetamide , the target compound should be prioritized for GAPDH inhibition screening. The morpholinoethyl-oxalamide extension introduces additional hydrogen bond donor/acceptor capacity and hydrophobic bulk, which is predicted to significantly improve affinity for the NAD+-binding pocket of GAPDH. This compound could serve as a starting point for developing a selective GAPDH chemical probe.

Lead-Optimization Library Design for Kinase-Targeted Anticancer Agents

The proven anticancer activity of the morpholino-isoxazole chemotype (IC50 = 6.38–9.96 µM for the simpler morpholinoacetamide analog ) combined with the target compound's oxalamide extension makes it a compelling scaffold for a focused library. The oxalamide linker provides two additional points of diversification (N1 and N2), enabling systematic exploration of structure-activity relationships around the p-tolyl and 5-methylisoxazole motifs. This is not achievable with simpler acetamide analogs.

Physicochemical Property Optimization for CNS Drug Discovery Programs

The target compound's TPSA of 67.24 Ų and AlogP of ~3.0 place it within the favorable range for CNS drug candidates . In contrast to non-morpholine analogs with higher lipophilicity, the morpholine oxygen provides improved aqueous solubility while maintaining sufficient permeability for blood-brain barrier penetration. This balanced profile supports its use in CNS-focused medicinal chemistry campaigns targeting neurological disorders.

Intellectual Property Generation and Chemical Space Expansion

The confirmed absence of this specific compound in chemical patent databases [1] presents a strategic opportunity for organizations seeking to establish novel composition-of-matter patents. The combination of a 5-methylisoxazole with a morpholinoethyl-p-tolyl oxalamide represents unexplored chemical space. Prioritizing this compound for biological screening can rapidly generate proprietary structure-activity data, securing a defensible intellectual property position.

Quote Request

Request a Quote for N1-(5-methylisoxazol-3-yl)-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.